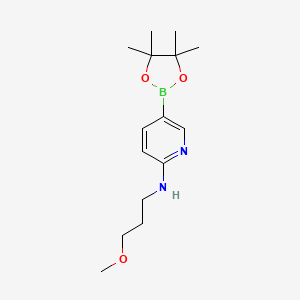

N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative with a pyridine backbone. Its structure includes a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the pyridine ring and a 3-methoxypropylamine substituent at the 2-position (Figure 1). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . It is commercially available (CAS: sc-481423) at 95% purity, priced at $135.00/g .

Properties

IUPAC Name |

N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-6-10-19-5/h7-8,11H,6,9-10H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHUJXFLMBRRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and molecular chaperone inhibition. This article reviews the biological activity of this compound based on available research findings and case studies.

- CAS Number : 2490665-95-5

- Molecular Formula : C15H25BN2O3

- Molecular Weight : 293.17 g/mol

- Structure : The compound contains a pyridine ring substituted with a methoxypropyl group and a boron-containing dioxaborolane moiety.

The biological activity of this compound is largely attributed to its interaction with heat shock protein 90 (HSP90), which is a molecular chaperone involved in the stabilization and maturation of various client proteins that are crucial for cancer cell survival. Inhibition of HSP90 can lead to the degradation of these client proteins, thereby inducing apoptosis in cancer cells.

Key Mechanisms:

- HSP90 Inhibition : The compound acts as an HSP90 inhibitor, disrupting its ATPase activity and leading to the destabilization of oncogenic proteins.

- Antitumor Activity : Preclinical studies indicate that compounds targeting HSP90 can exhibit significant antitumor effects by promoting apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- In Vitro Studies : Research indicates that this compound was tested against several cancer cell lines. The results showed a marked decrease in cell viability at concentrations above 2 μM.

- In Vivo Models : Animal studies demonstrated that administration of this compound led to significant tumor regression in xenograft models without notable toxicity.

Safety and Toxicology

While promising as an antitumor agent, safety assessments are crucial. Preliminary toxicological studies suggest that the compound may cause skin irritation and has harmful effects if ingested . Further clinical trials are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Based on the search results, here's information regarding the compound N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine :

Unfortunately, the search results do not contain detailed articles, data tables, or case studies specifically focusing on the applications of "this compound." However, information on similar compounds and related chemical properties can be extracted.

1. N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- PubChem CID: 46739649

- Molecular Formula: C14H24BN3O3

- Molecular Weight: 293.17 g/mol

- IUPAC Name: N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCCOC

2. N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- PubChem CID: 163201400

- Molecular Formula: C17H26BNO4

- Molecular Weight: 319.2 g/mol

- IUPAC Name: N-(3-methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCOC

3. N-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Linear Formula: C17H26BNO4

- IUPAC Name: N-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- InChI: 1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-9-7-13(8-10-14)15(20)19-11-6-12-21-5/h7-10H,6,11-12H2,1-5H3,(H,19,20)

4. 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

- Molecular Formula: C12H16BN3O2

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2N=CC=C3

- InChI: InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-14-10-6-5-7-15-16(9)10/h5-8H,1-4H3

5. 1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

General Information on Related Compounds:

- The search results mention related compounds with the "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl" group, which is a boronic acid pinacol ester. These compounds are often used in organic synthesis as building blocks for Suzuki-Miyaura coupling reactions .

- Some of the compounds have potential applications in medicinal chemistry, such as estrogen receptor down-regulators for cancer treatment .

- These compounds may also exhibit advantageous physical properties and favorable toxicity profiles, making them suitable as therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyridine Ring

Amine Substituent Modifications

Impact of Substituents :

- 3-Methoxypropyl : Balances solubility and lipophilicity, making it ideal for coupling reactions in diverse solvents .

- Cyclopropylmethyl : Improves membrane permeability but may reduce reaction yields due to steric effects .

Boronate Group Positioning

- Pyridine-5-Boronate vs. Pyrimidine-5-Boronate :

The target compound’s pyridine ring (vs. pyrimidine in ) offers distinct electronic properties. Pyridine’s lower aromaticity enhances reactivity in cross-couplings compared to pyrimidine derivatives, which require harsher conditions (e.g., higher temperatures or stronger bases) .

Reactivity in Cross-Coupling Reactions

Key Findings :

Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine derivatives?

- Methodological Answer : The boronate ester group is typically introduced via Miyaura borylation, where halogenated pyridine precursors (e.g., 5-bromo-pyridin-2-amine) react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Solvent selection (e.g., DMF or dioxane) and temperature (80–100°C) critically influence yield. Post-synthesis, column chromatography (silica gel, hexane/EtOAc) is used for purification .

Q. How can researchers characterize the regioselectivity of substitution in pyridine derivatives like this compound?

- Methodological Answer : Regioselectivity is confirmed via ¹H NMR and ¹³C NMR to identify substituent positions. For example, the pyridine C-H coupling in the 2-position (amine group) and 5-position (boronate ester) can be distinguished using 2D NMR (COSY, HSQC). Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof .

Q. What are common challenges in purifying N-(3-methoxypropyl)amine-substituted pyridines?

- Methodological Answer : Polar byproducts (e.g., unreacted amines or boronic acids) often complicate purification. Techniques include:

- Liquid-liquid extraction (using pH adjustment to isolate amine fractions).

- Flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM).

- Recrystallization from EtOH/water mixtures to remove hydrophilic impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for Suzuki-Miyaura couplings involving this boronate ester?

- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and activation energies for cross-coupling reactions. Tools like Gaussian or ORCA model Pd-catalyzed mechanisms to identify optimal ligands (e.g., SPhos vs. XPhos) and solvent polarity. Machine learning (e.g., ICReDD’s reaction path search) can narrow experimental parameters (e.g., temperature, base) to reduce trial-and-error cycles .

Q. What strategies address contradictory data in catalytic activity studies of this compound?

- Methodological Answer : Contradictions (e.g., variable yields in cross-couplings) may arise from:

- Trace moisture in solvents (use molecular sieves or rigorous drying).

- Oxygen sensitivity (perform reactions under inert gas).

- Substrate inhibition (kinetic studies to optimize stoichiometry).

Validate via control experiments (e.g., repeating reactions with deuterated solvents) and statistical analysis (e.g., DOE) .

Q. How does the 3-methoxypropylamine substituent influence steric and electronic properties in coordination chemistry?

- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO), while the propyl chain introduces steric bulk, affecting metal-ligand binding. Cyclic voltammetry and UV-Vis spectroscopy assess electronic effects (e.g., ligand-to-metal charge transfer). Comparative studies with shorter-chain analogues (e.g., N-methyl vs. N-propyl) quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.